molecular formula C3H5BN2O2S B12816216 (5-Methyl-1,3,4-thiadiazol-2-yl)boronic acid

(5-Methyl-1,3,4-thiadiazol-2-yl)boronic acid

Cat. No.: B12816216
M. Wt: 143.97 g/mol
InChI Key: HEWOHWQICNXZOG-UHFFFAOYSA-N
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Description

(5-Methyl-1,3,4-thiadiazol-2-yl)boronic acid is a boronic acid derivative that contains a thiadiazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both boronic acid and thiadiazole functionalities in a single molecule makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3,4-thiadiazol-2-yl)boronic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole with boronic acid derivatives. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3,4-thiadiazol-2-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters or anhydrides.

Mechanism of Action

The mechanism of action of (5-Methyl-1,3,4-thiadiazol-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, boronic acids are known to inhibit proteasomes by forming a reversible covalent bond with the active site of the enzyme . This inhibition can lead to the accumulation of proteins within cells, ultimately inducing apoptosis in cancer cells. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1,3,4-thiadiazol-2-yl)boronic acid is unique due to the presence of both boronic acid and thiadiazole functionalities in a single molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2S/c1-2-5-6-3(9-2)4(7)8/h7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWOHWQICNXZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN=C(S1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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